![molecular formula C7H5N3O B594952 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde CAS No. 1260665-51-7](/img/structure/B594952.png)
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
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Description
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[4,3-b]pyridines have been described .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[4,3-b]pyridine derivatives has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The synthesis often starts from both a preformed pyrazole or pyridine .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is characterized by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[4,3-b]pyridines and 2H-pyrazolo[4,3-b]pyridines .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde are diverse. For instance, in one study, 38 pyrazolo[4,3-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .Scientific Research Applications
Medicinal Chemistry: Drug Design and Discovery
1H-Pyrazolo[4,3-b]pyridine derivatives have been extensively studied for their potential therapeutic properties. They are structurally similar to purine bases like adenine and guanine, which makes them interesting scaffolds for drug design . These compounds have been explored for their biological activities, including antitumor, anti-inflammatory, and antiviral effects. Their ability to interact with various biological targets can be attributed to the diverse substituents that can be introduced at different positions on the heterocyclic ring system.
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde serves as a building block for the construction of complex molecules . Its aldehyde group is reactive and can undergo various chemical transformations, enabling the synthesis of a wide range of derivatives. These derivatives can then be utilized to create more complex structures, which are often required in the development of new pharmaceuticals and materials.
Biochemistry: Enzyme Inhibition Studies
The structural analogy of 1H-Pyrazolo[4,3-b]pyridine derivatives to nucleotides makes them suitable candidates for enzyme inhibition studies . They can act as inhibitors for enzymes that interact with purine-based substrates or cofactors. This application is crucial in understanding disease mechanisms and developing targeted therapies.
Pharmacology: Pharmacokinetics and Dynamics
In pharmacology, the study of 1H-Pyrazolo[4,3-b]pyridine derivatives helps in understanding their pharmacokinetic and pharmacodynamic profiles . Research in this field focuses on absorption, distribution, metabolism, and excretion (ADME) properties, as well as the compound’s interactions with biological targets, which are essential for drug development.
Materials Science: Electronic and Photonic Materials
The electronic properties of 1H-Pyrazolo[4,3-b]pyridine derivatives make them candidates for use in electronic and photonic materials . Their potential applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices where organic semiconductors are employed.
Environmental Science: Sensors and Detectors
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde derivatives can be functionalized to act as sensors or detectors for environmental pollutants . Their ability to form complexes with various ions and molecules can be harnessed to detect the presence of harmful substances in the environment, contributing to environmental monitoring and safety.
properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-5-1-2-8-6-3-9-10-7(5)6/h1-4H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJECHCNAUQPZMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743399 |
Source
|
Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |
CAS RN |
1260665-51-7 |
Source
|
Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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